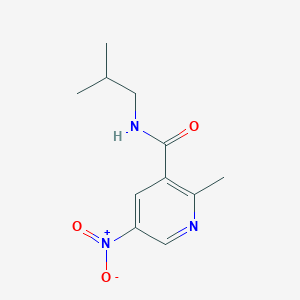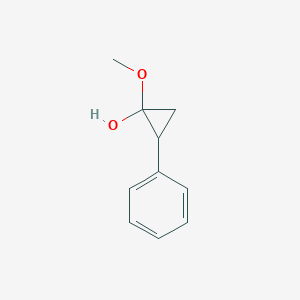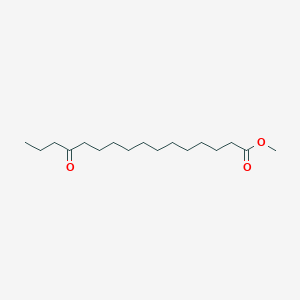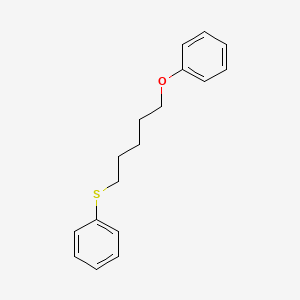
Formic acid--2,4-dimethylphenol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid–2,4-dimethylphenol (1/1) is a chemical compound formed by the combination of formic acid and 2,4-dimethylphenol in a 1:1 molar ratio. 2,4-Dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The preparation of formic acid–2,4-dimethylphenol (1/1) typically involves the direct reaction of formic acid with 2,4-dimethylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The reaction can be represented as:
HCOOH+C8H10O→HCOOH–C8H10O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or acetonitrile, and the product is purified using techniques like distillation or recrystallization .
化学反応の分析
Types of Reactions: Formic acid–2,4-dimethylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The formic acid component can act as a reducing agent.
Substitution: The methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as platinum or palladium.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
Formic acid–2,4-dimethylphenol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of formic acid–2,4-dimethylphenol (1/1) involves its interaction with various molecular targets:
Formic Acid Component: Acts as a reducing agent and can donate hydride ions in redox reactions.
2,4-Dimethylphenol Component: Participates in hydrogen bonding and can undergo electrophilic aromatic substitution.
類似化合物との比較
Phenol: Lacks the methyl groups and has different reactivity and acidity.
2,6-Dimethylphenol: Similar structure but different substitution pattern, leading to different chemical properties.
Acetic Acid: Similar to formic acid but with an additional methyl group, resulting in different reactivity.
Uniqueness: Formic acid–2,4-dimethylphenol (1/1) is unique due to the combination of formic acid’s reducing properties and 2,4-dimethylphenol’s aromatic characteristics. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
特性
CAS番号 |
60531-46-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
InChIキー |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)








![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)



